(S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate is a chemical compound with a piperidine ring structure It is characterized by the presence of a tert-butyl group, a hydroxyl group, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Addition of the tert-Butyl Group: The tert-butyl group can be added via alkylation reactions using tert-butyl halides in the presence of a base.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies to understand the biological activity and mechanism of action of piperidine derivatives.
Industrial Applications: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-2-oxopiperidine-1-carboxylate: Similar structure but with a methyl group instead of a tert-butyl group.
4-Hydroxy-2-quinolones: Compounds with a similar hydroxyl and carbonyl functional group arrangement but with a quinolone ring structure.
Triazole-Pyrimidine Hybrids: Compounds with similar biological activity but different ring structures.
Uniqueness
(S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl (4S)-4-hydroxy-2-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUXWAQHQHPYFT-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](CC1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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